Cas no 3964-18-9 (2,3-Dinitro-2,3-dimethylbutane)

2,3-Dinitro-2,3-dimethylbutane structure
3964-18-9 structure
Product Name:2,3-Dinitro-2,3-dimethylbutane
CAS No:3964-18-9
MF:C6H12N2O4
MW:176.170481681824
MDL:MFCD00007392
CID:309666
PubChem ID:77577
Update Time:2025-09-22

2,3-Dinitro-2,3-dimethylbutane Chemical and Physical Properties

Names and Identifiers

    • Butane,2,3-dimethyl-2,3-dinitro-
    • 2,3-Dimethyl-2,3-dinitrobutane
    • 2,3-Dimethyl2,3-dinitrobutane
    • 2,3-Dimethyl-2,3-dinitrobutane (DMNB)
    • 2,3-dinitro-2,3-dimethylbutane
    • Butane,2,3-dimethyl-2,3-dinitro
    • dmdnb
    • DMDNe
    • EINECS 223-569-9
    • Me2CNO2-CNO2Me2
    • NSC 1156
    • Butane, 2,3-dimethyl-2,3-dinitro-
    • 2,3-Dimethyl-2,3-dinitro-n-butane
    • DWCLXOREGBLXTD-UHFFFAOYSA-N
    • Ex066
    • NSC1156
    • Butane,3-dimethyl-2,3-dinitro-
    • 2,3-dimethyl-2,3-dinitro-butane
    • SBB008538
    • FCH1117881
    • D1822
    • Q3267064
    • AI3-61624
    • 2,3-Dimethyl-2,3-dinitrobutane, 98%
    • MFCD00007392
    • NS00019981
    • CCRIS 7440
    • 3964-18-9
    • FT-0609692
    • D89930
    • DTXSID4063248
    • LS-13170
    • SCHEMBL186676
    • AKOS015841133
    • EN300-96236
    • InChI=1/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H
    • NSC-1156
    • DTXCID3039664
    • DB-049452
    • 2,3-Dinitro-2,3-dimethylbutane
    • MDL: MFCD00007392
    • Inchi: 1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3
    • InChI Key: DWCLXOREGBLXTD-UHFFFAOYSA-N
    • SMILES: [O-][N+](C(C)(C)C(C)(C)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 176.08000
  • Monoisotopic Mass: 176.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 91.6

Experimental Properties

  • Color/Form: White to off white crystals or crystalline powders
  • Density: 1.149±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 215°C(dec.)(lit.)
  • Boiling Point: 219.8±13.0 ºC (760 Torr),
  • Flash Point: 80.2±12.6 ºC,
  • Refractive Index: 1.4660 (estimate)
  • Solubility: Almost insoluble (0.085 g/l) (25 º C),
  • PSA: 91.64000
  • LogP: 2.14340

2,3-Dinitro-2,3-dimethylbutane Security Information

  • Symbol: GHS02 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H228-H300
  • Warning Statement: P210-P240-P241-P264-P270-P280-P301+P310+P330-P405-P501
  • Hazardous Material transportation number:UN 2811 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 25
  • Safety Instruction: S45
  • RTECS:EJ9943333
  • Hazardous Material Identification: T
  • Safety Term:S28A;S45
  • Risk Phrases:R25
  • HazardClass:4.1/6.1
  • PackingGroup:III

2,3-Dinitro-2,3-dimethylbutane Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,3-Dinitro-2,3-dimethylbutane Pricemore >>

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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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TRC
N525310-250mg
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2,3-Dinitro-2,3-dimethylbutane Production Method

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